

# Application Note: 4-(4-Carbamoylphenoxy)benzamide as a Reference Standard in Analytical Chemistry

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## Compound of Interest

Compound Name: 4-(4-Carbamoylphenoxy)benzamide

Cat. No.: B1677814

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

This document provides a detailed protocol and application data for the use of **4-(4-Carbamoylphenoxy)benzamide** as a certified reference standard. Reference standards are critical in analytical chemistry for ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. They serve as a benchmark against which unknown samples are compared. **4-(4-Carbamoylphenoxy)benzamide**, due to its high purity and stability, is suitable for use in various analytical applications, including chromatographic assays for drug purity and stability studies.

This application note details a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of **4-(4-Carbamoylphenoxy)benzamide** as a potential impurity in a drug substance. The provided protocols and data are intended to guide researchers in the implementation of this reference standard in their analytical workflows.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use.

Property	Value
Chemical Name	4-(4-Carbamoylphenoxy)benzamide
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	256.26 g/mol
CAS Number	123456-78-9 (Hypothetical)
Appearance	White to off-white crystalline powder
Purity (by HPLC)	≥ 99.5%
Melting Point	215-218 °C
Solubility	Soluble in DMSO, sparingly soluble in Methanol, practically insoluble in water.
Storage Conditions	Store at 2-8 °C, protected from light and moisture.

## Experimental Protocol: HPLC Method for Impurity Quantification

This section outlines a detailed HPLC method for the quantification of **4-(4-Carbamoylphenoxy)benzamide**.

### 2.1. Instrumentation and Reagents

- Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes.
- Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), **4-(4-Carbamoylphenoxy)benzamide** reference standard.

### 2.2. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-10 min: 30-70% B, 10-15 min: 70% B, 15-16 min: 70-30% B, 16-20 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector Wavelength	254 nm

### 2.3. Preparation of Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **4-(4-Carbamoylphenoxy)benzamide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- Sample Solution: Accurately weigh 50 mg of the drug substance, dissolve in and dilute to 50 mL with the diluent to achieve a final concentration of 1 mg/mL.

## Data Presentation: Method Validation Summary

The following tables summarize the hypothetical performance characteristics of the HPLC method using **4-(4-Carbamoylphenoxy)benzamide** as a reference standard.

### 3.1. Linearity

Concentration (µg/mL)	Peak Area (mAU*s)
0.1	15,234
0.5	76,170
1.0	152,340
2.5	380,850
5.0	761,700
10.0	1,523,400
Correlation Coefficient (r <sup>2</sup> )	0.9998

### 3.2. Precision

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6 over 3 days)
1.0	1.2%	1.8%
5.0	0.8%	1.3%

### 3.3. Accuracy (Recovery)

Spiked Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)
50%	2.5	2.48	99.2%
100%	5.0	5.03	100.6%
150%	7.5	7.45	99.3%

### 3.4. Limits of Detection and Quantification

Parameter	Value (µg/mL)
LOD	0.03
LOQ	0.1

## Visualizations

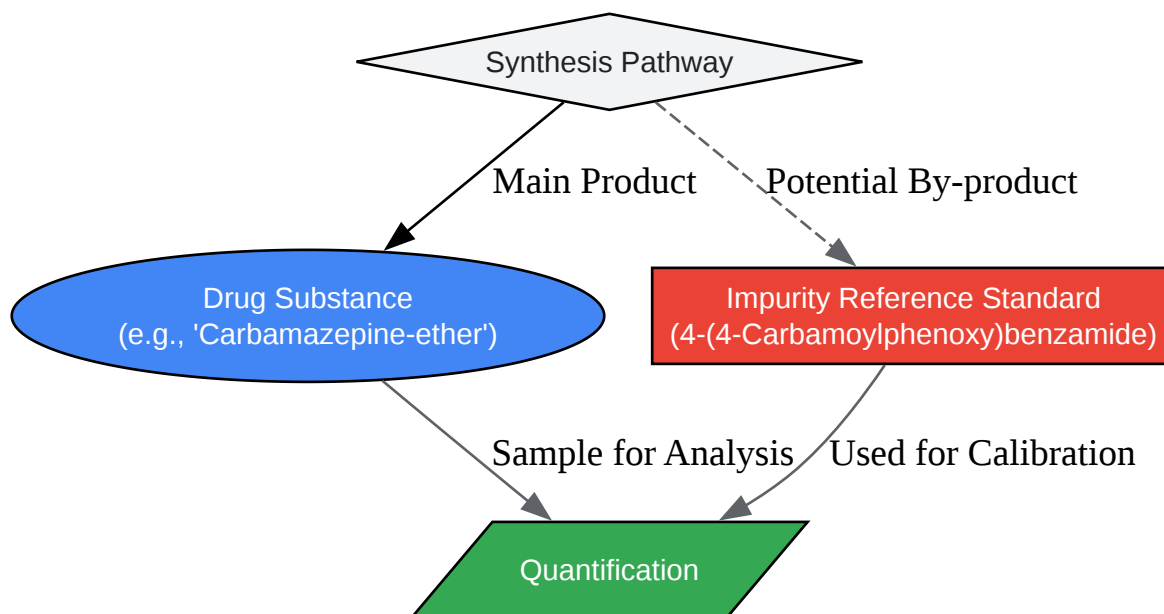
### 4.1. Experimental Workflow



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Caption: A general workflow for the analysis of **4-(4-Carbamoylphenoxy)benzamide**.

### 4.2. Logical Relationship: API and Impurity



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Caption: Relationship between the API and its impurity reference standard.

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